molecular formula C14H23N3 B12638731 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine

Katalognummer: B12638731
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: UVWGEHCXWLCCLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a cyclohexyl group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often involving a precursor such as cyclohexanone.

    Introduction of the Dimethylamino Group: The dimethylamino group is added via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.

    Coupling with Benzene-1,4-diamine: The final step involves coupling the cyclohexyl intermediate with benzene-1,4-diamine under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields reduced forms such as amines or alcohols.

    Substitution: Results in substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: A similar compound with a tetramethylated benzene ring.

    N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Another compound with a cyclohexyl group and pyridine substituents.

Uniqueness

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is unique due to its specific combination of a cyclohexyl group and a dimethylamino group on a benzene ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H23N3

Molekulargewicht

233.35 g/mol

IUPAC-Name

4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine

InChI

InChI=1S/C14H23N3/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-6,13-14,16H,7-10,15H2,1-2H3

InChI-Schlüssel

UVWGEHCXWLCCLG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCC(CC1)NC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.